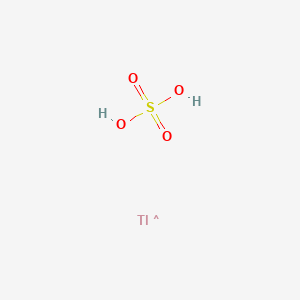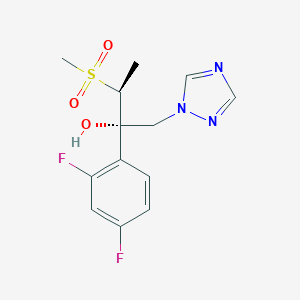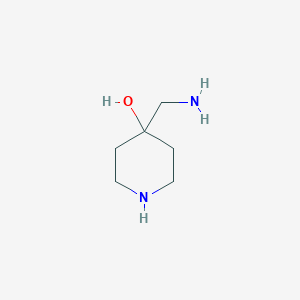
4-(氨甲基)哌啶-4-醇
概述
描述
4-(Aminomethyl)piperidin-4-ol is an organic compound with the molecular formula C6H14N2O. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of both an amino group and a hydroxyl group attached to the piperidine ring, making it a versatile intermediate in organic synthesis .
科学研究应用
4-(Aminomethyl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs targeting neurological disorders.
Industry: It is used in the production of polymers and other advanced materials.
作用机制
Target of Action
4-(Aminomethyl)piperidin-4-ol, also known as 4-AMP, is a trifunctional amine . It is used in the synthesis of Schiff bases and is a key component in the preparation of linear poly(amido amine)s . These poly(amido amine)s form micelles that are used for controlled delivery of drugs . Therefore, the primary targets of 4-AMP are the drug molecules that need to be delivered to specific sites in the body.
Mode of Action
The mode of action of 4-AMP involves its interaction with drug molecules during the formation of micelles . The trifunctional amine structure of 4-AMP allows it to bind with drug molecules, encapsulating them within the micelle structure . This encapsulation enables the controlled delivery of drugs, ensuring that the drugs are released at the desired rate and location.
Biochemical Pathways
It is known that 4-amp plays a crucial role in drug delivery systems . By forming micelles, it affects the distribution and release of drugs in the body, thereby influencing various biochemical pathways depending on the specific drug being delivered.
Pharmacokinetics
The pharmacokinetics of 4-AMP is largely dependent on its role in drug delivery systems. As a component of micelles used for drug delivery, 4-AMP influences the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the encapsulated drugs . The formation of micelles can enhance the bioavailability of drugs, especially those that are poorly soluble .
Result of Action
The primary result of 4-AMP’s action is the controlled delivery of drugs . By forming micelles that encapsulate drug molecules, 4-AMP ensures that the drugs are released at a controlled rate and at the desired location. This can enhance the efficacy of the drugs and reduce potential side effects.
Action Environment
The action of 4-AMP can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the micelles formed by 4-AMP . Additionally, factors such as temperature and the presence of other substances can also influence the formation of micelles and, consequently, the efficacy of drug delivery .
生化分析
Biochemical Properties
4-(Aminomethyl)piperidin-4-ol is a trifunctional amine that can be used in the synthesis of Schiff bases . It is also used for the preparation of linear poly(amido amine)s, which form micelles for controlled delivery of drugs . This suggests that 4-(Aminomethyl)piperidin-4-ol may interact with various enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
These compounds have shown antagonistic activities against the CCR5 receptor, an essential co-receptor in the process of HIV-1 entry . This suggests that 4-(Aminomethyl)piperidin-4-ol may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that piperidine derivatives can inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction . This suggests that 4-(Aminomethyl)piperidin-4-ol may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)piperidin-4-ol typically involves the reduction of 4-(Nitromethyl)piperidine. This reduction can be achieved using hydrogenation in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .
Industrial Production Methods: On an industrial scale, the production of 4-(Aminomethyl)piperidin-4-ol may involve the catalytic hydrogenation of 4-(Nitromethyl)piperidine using a continuous flow reactor. This method ensures high yield and purity of the product while maintaining cost-effectiveness .
化学反应分析
Types of Reactions: 4-(Aminomethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-(Formyl)piperidine.
Reduction: Formation of N-methyl-4-(aminomethyl)piperidine.
Substitution: Formation of N-alkyl or N-acyl derivatives.
相似化合物的比较
4-(Aminomethyl)piperidine: Lacks the hydroxyl group, making it less versatile in certain reactions.
4-(Hydroxymethyl)piperidine: Lacks the amino group, limiting its applications in nucleophilic substitution reactions.
Uniqueness: 4-(Aminomethyl)piperidin-4-ol is unique due to the presence of both amino and hydroxyl groups, which allows it to participate in a broader range of chemical reactions and applications compared to its analogs .
属性
IUPAC Name |
4-(aminomethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-5-6(9)1-3-8-4-2-6/h8-9H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHMXTGSYSKPDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide]](/img/structure/B166756.png)
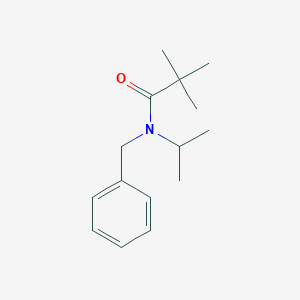
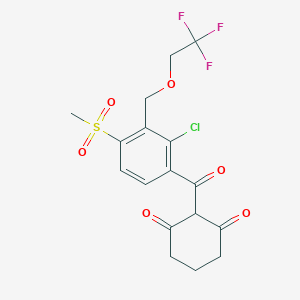
![3-Oxa-1,5-diazabicyclo[3.3.1]nonane](/img/structure/B166761.png)

![(E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine](/img/structure/B166766.png)
![2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate](/img/structure/B166770.png)
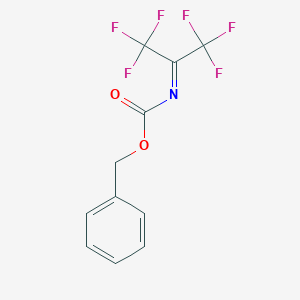
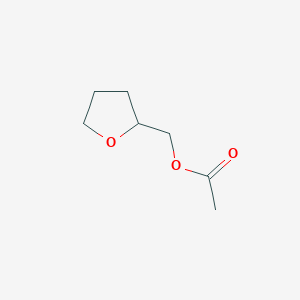
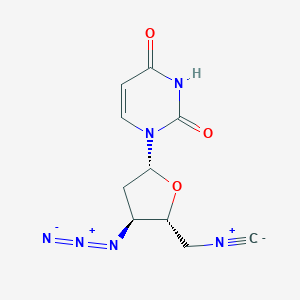
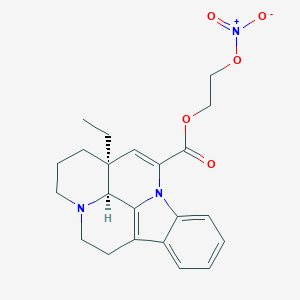
![(1R,2S,3S,5S)-3-(4-AMINO-PHENYL)-8-METHYL-8-AZA-BICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID METHYL ESTER](/img/structure/B166789.png)
